SX 011
CAS No.: 309913-42-6
Cat. No.: VC0004724
Molecular Formula: C26H27ClFN3O3
Molecular Weight: 484.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 309913-42-6 |
---|---|
Molecular Formula | C26H27ClFN3O3 |
Molecular Weight | 484.0 g/mol |
IUPAC Name | 2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Standard InChI | InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3 |
Standard InChI Key | GUTYHDCSDBBMGW-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C |
Canonical SMILES | CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C |
Chemical and Physical Properties
Structural Characteristics
SX 011 has the chemical name 2-(6-chloro-5-(4-(4-fluorobenzyl)piperidine-1-carbonyl)-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide and a molecular formula of (molecular weight: 483.96 g/mol) . The compound’s structure features a chloro-substituted indole core linked to a fluorobenzyl-piperidine moiety, which confers both hydrophobicity and target affinity (Figure 1).
Table 1: Key Chemical Properties of SX 011
Property | Value or Description |
---|---|
Physical Appearance | Yellow solid |
Solubility | <48.4 mg/mL in DMSO; <48.4 mg/mL in ethanol |
Storage Conditions | Room temperature (RT) |
Canonical SMILES | ClC1=C(C=C2C(N(C)C=C2C(C(N(C)C)=O)=O)=C1)C(N3CCC(CC4=CC=C(F)C=C4)CC3)=O |
InChI Key | GUTYHDCSDBBMGW-UHFFFAOYSA-N |
The compound’s solubility profile necessitates dissolution in dimethyl sulfoxide (DMSO) or ethanol for in vitro assays, with recommended heating to 37°C and brief sonication to achieve homogeneity .
Biological Activity and Selectivity
Kinase Inhibition Profile
SX 011 exhibits exceptional selectivity for p38α (IC = 9 nM), with moderate activity against p38β (IC = 90 nM) and c-Jun N-terminal kinase 2 (JNK-2; IC = 100 nM) . Notably, it shows no significant inhibition of p38γ, p38δ, extracellular signal-regulated kinase 2 (ERK-2), or JNK-1 at concentrations up to 1 µM . This selectivity is attributed to steric and electronic complementarity between SX 011’s fluorobenzyl group and hydrophobic residues in the p38α binding pocket.
Table 2: Inhibitory Concentrations (IC) of SX 011
Kinase | IC (nM) |
---|---|
p38α | 9 |
p38β | 90 |
JNK-2 | 100 |
p38γ | >1000 |
p38δ | >1000 |
ERK-2 | >1000 |
Mechanistic Insights
By binding to the ATP-active site of p38α, SX 011 prevents phosphorylation of downstream substrates such as MAPKAP-K2 and heat shock protein 27 (HSP27) . This inhibition attenuates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), making it a valuable tool for modeling inflammatory diseases in vitro .
Research Applications and Case Studies
Inflammatory Disease Models
SX 011 has been employed to dissect the role of p38α in rheumatoid arthritis synovial fibroblasts, where it reduces IL-6 and matrix metalloproteinase (MMP) secretion by >80% at 100 nM . These findings align with clinical observations that p38 inhibitors mitigate joint destruction in preclinical models.
Cancer Biology
Recent studies utilize SX 011 to explore p38α’s dual role in apoptosis and chemotherapy resistance. In triple-negative breast cancer cells, co-administration with paclitaxel enhances caspase-3 activation by 40%, highlighting synergistic effects .
Parameter | Recommendation |
---|---|
Reconstitution Solvent | DMSO or ethanol |
Working Concentration | 1–10 µM (cell culture); 10–100 nM (kinase assays) |
Disposal | Incineration or hazardous waste protocols |
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